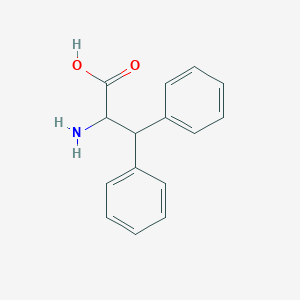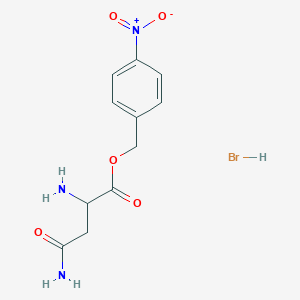
(R)-(-)-2-Amino-2-methylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-2-Amino-2-methylbutanedioic acid is a chiral amino acid derivative. It is an enantiomer, meaning it has a non-superimposable mirror image. The compound is characterized by its specific spatial arrangement of atoms, which is crucial for its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Amino-2-methylbutanedioic acid typically involves the resolution of racemic mixtures. This can be achieved through various methods, including the use of chiral reagents to form diastereomeric salts, which can then be separated based on their differing physical properties . Another common method involves chromatographic techniques where a chiral stationary phase is used to separate the enantiomers .
Industrial Production Methods
Industrial production of ®-(-)-2-Amino-2-methylbutanedioic acid often employs biocatalysis, where enzymes are used to selectively produce the desired enantiomer. This method is preferred due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-2-Amino-2-methylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reducing agents can be used to convert the carboxyl groups into alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-(-)-2-Amino-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(+)-2-Amino-2-methylbutanedioic acid: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic acid.
2-Amino-3-methylbutanoic acid: A structural isomer with different spatial arrangement of atoms.
Uniqueness
®-(-)-2-Amino-2-methylbutanedioic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications where enantioselectivity is crucial .
Eigenschaften
CAS-Nummer |
14603-76-0 |
|---|---|
Molekularformel |
C5H8NO4- |
Molekulargewicht |
146.12 g/mol |
IUPAC-Name |
(2R)-2-azaniumyl-2-methylbutanedioate |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1 |
InChI-Schlüssel |
CWAYDJFPMMUKOI-RXMQYKEDSA-M |
SMILES |
CC(CC(=O)O)(C(=O)O)N |
Isomerische SMILES |
C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+] |
Kanonische SMILES |
CC(CC(=O)[O-])(C(=O)[O-])[NH3+] |
Synonyme |
ALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)








